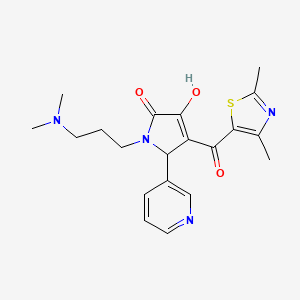

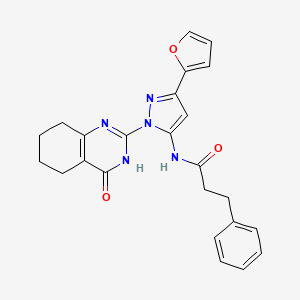

![molecular formula C28H26ClN5O3 B2622607 4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242993-17-4](/img/structure/B2622607.png)

4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound is part of a class of molecules known as 1,2,4-triazolo[4,3-a]quinoxalines, which have been studied for their potential anticancer properties . In particular, one study found that a similar compound showed broad-spectrum anticancer activity, particularly against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .

Antimicrobial Activity

The same study also found that these compounds showed significant antimicrobial activity, particularly against P. aeruginosa . Some compounds were found to be twice as active as ampicillin against P. aeruginosa .

DNA Intercalation

Compounds in this class have been studied for their DNA intercalation activities . This refers to the ability of the compound to insert itself between the base pairs of DNA, which can disrupt the DNA’s normal function and potentially lead to cell death. This property is often exploited in the design of anticancer drugs .

Antibacterial Activity

A series of novel triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, were synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Drug Development

Due to their biological activities, compounds in this class are being investigated as potential leads for the development of new drugs . Their anticancer, antimicrobial, and antibacterial properties make them promising candidates for further research and development .

Synthesis of Other Compounds

The compound could potentially be used as a starting material or intermediate in the synthesis of other biologically active compounds . The benzyl and chlorobenzyl groups present in the molecule could potentially undergo further reactions to yield new compounds .

Mecanismo De Acción

Target of action

Compounds in this class have been found to interact with a variety of enzymes and receptors in the biological system . They have been shown to have potential as kinase inhibitors .

Mode of action

These compounds are known to intercalate with DNA, which can disrupt the normal function of cells .

Pharmacokinetics

The ADME properties of these compounds would depend on their specific chemical structure. Some related compounds have been found to have good bioavailability .

Result of action

The result of these compounds’ action would depend on their specific targets and mode of action. For example, if they inhibit a kinase involved in cell proliferation, they could have anti-cancer effects .

Propiedades

IUPAC Name |

4-benzyl-2-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClN5O3/c1-18(2)15-30-25(35)21-10-13-23-24(14-21)34-27(32(26(23)36)16-19-6-4-3-5-7-19)31-33(28(34)37)17-20-8-11-22(29)12-9-20/h3-14,18H,15-17H2,1-2H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFOJCXFRVFKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea](/img/structure/B2622525.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2622530.png)

![Ethyl 5-[(4-chlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2622536.png)

![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2622539.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2622541.png)